6-Bromo-7-chloro-4-methoxyindoline-2,3-dione
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Overview
Description
6-Bromo-7-chloro-4-methoxyindoline-2,3-dione is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C9H5BrClNO3, is characterized by the presence of bromine, chlorine, and methoxy groups attached to the indoline-2,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-4-methoxyindoline-2,3-dione typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 4-methoxyindoline-2,3-dione. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-4-methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially modifying its reactivity.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
6-Bromo-7-chloro-4-methoxyindoline-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug development.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research explores its use in developing new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-4-methoxyindoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
7-Methoxyindoline-2,3-dione: Similar in structure but lacks the bromine and chlorine atoms.
4-Bromo-7-methoxyindoline-2,3-dione: Contains bromine and methoxy groups but lacks chlorine.
7-Chloro-4-methoxyindoline-2,3-dione: Contains chlorine and methoxy groups but lacks bromine.
Uniqueness
6-Bromo-7-chloro-4-methoxyindoline-2,3-dione is unique due to the simultaneous presence of bromine, chlorine, and methoxy groups. This combination of substituents can enhance its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5BrClNO3 |
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Molecular Weight |
290.50 g/mol |
IUPAC Name |
6-bromo-7-chloro-4-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrClNO3/c1-15-4-2-3(10)6(11)7-5(4)8(13)9(14)12-7/h2H,1H3,(H,12,13,14) |
InChI Key |
IBTFMOGDIMJJRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Br |
Origin of Product |
United States |
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